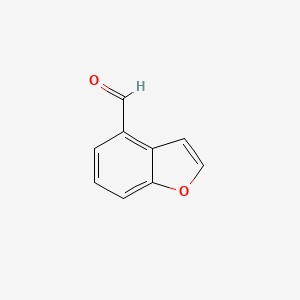

苯并呋喃-4-甲醛

描述

Benzofuran-4-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure with an aldehyde functional group at the fourth position. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and polymers with diverse applications .

Synthesis Analysis

The synthesis of benzofuran-4-carbaldehyde derivatives can be achieved through several methods. One approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to form chloromethylene furans, which then rearrange into benzofuran carbaldehydes under mild acidic conditions . Another method includes the preparation of dihydrobenzofuro[2,3-b]benzofuran dicarbaldehyde from p-cresol and glyoxal, followed by Knoevenagel polycondensation with bis(cyanoacetate) monomers to synthesize donor-acceptor polymers . Additionally, the synthesis of Schiff bases from benzofuran-4-carbaldehydes has been reported, where the introduction of substituents can influence the tautomeric equilibrium between benzoid and quinoid forms .

Molecular Structure Analysis

The molecular structure of benzofuran-4-carbaldehyde derivatives is characterized by the presence of the benzofuran core and the aldehyde group. The structural diversity is further enriched by the introduction of various substituents, which can lead to the formation of tautomers and influence the compound's reactivity and interaction with other molecules . X-ray structure analysis has been utilized to confirm the molecular structure of reaction products derived from benzofuran carbaldehydes .

Chemical Reactions Analysis

Benzofuran-4-carbaldehyde and its derivatives participate in a variety of chemical reactions. The compound's aldehyde group is reactive and can form Schiff bases with amines, as demonstrated by the synthesis of iminomethyl derivatives . The compound can also undergo polymerization reactions, as seen in the synthesis of polymers with donor-acceptor properties . Furthermore, benzofuran carbaldehydes can be used as starting materials for the synthesis of complex molecules, such as benzofuro[3,2-c]pyridine derivatives, through a series of reactions including cyclization and aromatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-4-carbaldehyde derivatives are influenced by their molecular structure. These compounds exhibit good solubility in most organic solvents, which is beneficial for their application in polymer synthesis . The introduction of substituents can affect the compound's luminescence properties, making them potential candidates for chemosensors . The thermal properties of benzofuran derivatives have also been studied, revealing high thermal stability, which is advantageous for the development of materials with robust performance under various conditions .

科学研究应用

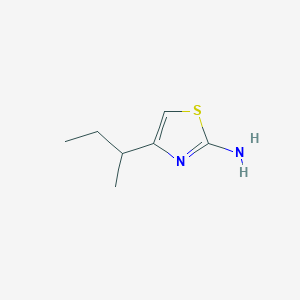

1. Novel Heterocycles Synthesis

苯并呋喃-4-甲醛被用作合成各种新颖杂环化合物的前体。与不同化合物如3-氧代-3-苯基丙烯腈、2-氰基乙硫脲和各种肼如氰乙酰肼、乙酰肼和羰基肼衍生物的简便反应已被探索。这些反应产生的新颖结构通过各种光谱方法确认,包括X射线晶体结构(Baashen, Abdel-Wahab, & El‐Hiti, 2017)。

功能化苯并呋喃和机理研究

2. 高度功能化苯并呋喃的组装

可以使用碱催化的o-羟基苯酮与1,1-二氯乙烯的缩合制备高度功能化的苯并呋喃,产生氯甲基呋喃。这些中间体在温和酸性条件下重排成苯并呋喃甲醛。机理研究导致合成了几种具有生物活性的苯并呋喃(Schevenels & Markó, 2012),(Schevenels, Tinant, Declercq, & Markó, 2013)。

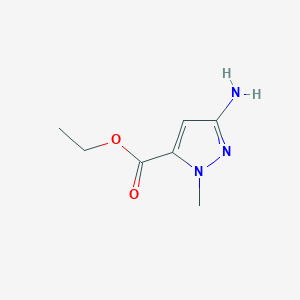

苯并呋喃吡唑杂环化合物的合成

3. 苯并呋喃吡唑杂环化合物

描述了苯并呋喃吡唑杂环化合物的合成,特别是3-(5-取代-1-苯并呋喃-2-基)-1-(4-取代苯基)-1H-吡唑-4-甲醛衍生物。这些化合物已经被测试用于镇痛和抗炎活性,其中一些显示出显著的有效性(Kenchappa & Bodke, 2020)。

合成和生物活性

4. 合成苯并呋喃融合化合物

使用无催化剂方法合成了苯并呋喃融合吡啶[4,3-d]嘧啶。这些化合物展示出良好的抗肿瘤活性,突显了苯并呋喃衍生物在药物化学中的潜力(Li, Yue, Xiang, Lv, Song, Miao, & Yang, 2014)。

5. 抗氧化和抗炎性能

已合成苯并呋喃衍生物并评估其抗氧化和抗炎活性。值得注意的是,1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物表现出显著的抗氧化和抗炎活性,与标准药物相当(Sudha, Subbaiah, & Mahalakshmi, 2021)。

安全和危害

未来方向

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

属性

IUPAC Name |

1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBNWXQWPDJHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536129 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-carbaldehyde | |

CAS RN |

95333-13-4 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

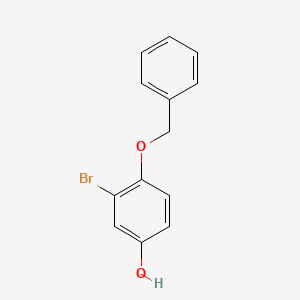

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)